molecular formula C10H13Br2N B081550 2,6-Dibromo-4-tert-butylaniline CAS No. 10546-67-5

2,6-Dibromo-4-tert-butylaniline

Cat. No.: B081550
CAS No.: 10546-67-5
M. Wt: 307.02 g/mol
InChI Key: FEHTXNYXDWPZCQ-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-tert-butylaniline: is an organic compound with the chemical formula C10H13Br2N . It is a derivative of aniline, where two bromine atoms are substituted at the 2 and 6 positions, and a tert-butyl group is substituted at the 4 position. This compound appears as a colorless to pale yellow crystalline solid and is known for its solubility in common organic solvents like chloroform, toluene, and dichloromethane, while being almost insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions:

2,6-Dibromo-4-tert-butylaniline can be synthesized through the bromination of 4-tert-butylaniline. The process involves the following steps :

    Starting Material: 4-tert-butylaniline.

    Bromination: The 4-tert-butylaniline is reacted with bromine in an appropriate solvent, such as acetic acid or chloroform, under controlled temperature conditions.

    Purification: The reaction mixture is then purified through crystallization or other suitable purification methods to obtain the final product.

Industrial Production Methods:

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions:

2,6-Dibromo-4-tert-butylaniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding aniline derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Scientific Research Applications

2,6-Dibromo-4-tert-butylaniline has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein interactions due to its structural properties.

    Medicine: Investigated for its potential use in the development of new drugs, particularly in the field of oncology.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-dibromo-4-tert-butylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and tert-butyl group play a crucial role in its binding affinity and specificity. The compound can inhibit enzyme activity by forming covalent bonds or through non-covalent interactions, leading to changes in the enzyme’s conformation and function .

Comparison with Similar Compounds

    2,4-Dibromoaniline: Similar structure but with bromine atoms at the 2 and 4 positions.

    4-tert-Butylaniline: Lacks the bromine substitutions.

    2,6-Dibromoaniline: Lacks the tert-butyl group.

Uniqueness:

2,6-Dibromo-4-tert-butylaniline is unique due to the presence of both bromine atoms and the tert-butyl group, which confer distinct chemical and physical properties. These substitutions enhance its reactivity and make it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

2,6-dibromo-4-tert-butylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Br2N/c1-10(2,3)6-4-7(11)9(13)8(12)5-6/h4-5H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHTXNYXDWPZCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)Br)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375594
Record name 2,6-dibromo-4-tert-butylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10546-67-5
Record name 2,6-Dibromo-4-(1,1-dimethylethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10546-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-dibromo-4-tert-butylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(tert-Butyl)-2,6-dibromoaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 2,6-Dibromo-4-tert-butylaniline in the synthesis of poly(1,3-phenylene-2-amino-1,3-phenylene)s?

A1: this compound acts as a monomer in the palladium-catalyzed cross-coupling polycondensation reaction. [] It reacts with 1,3-phenylenebis(trimethylene boronate) to form the repeating unit of the polymer chain. The bromine atoms on this compound act as reactive sites for the palladium catalyst, enabling the formation of carbon-carbon bonds with the boronic ester groups of 1,3-phenylenebis(trimethylene boronate).

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